(-)-Citronellol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C

Soluble in fixed oils, propylene glycol; insoluble in glycerin

Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/

Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol

soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Antioxidant Properties

Research suggests that (-)-Citronellol may possess anti-inflammatory and antioxidant properties. Studies have demonstrated its ability to reduce inflammation and oxidative stress in animal models [2, 3]. These properties could be beneficial in managing conditions like inflammatory diseases and neurodegenerative disorders.

[2] Effect of Geraniol and Citronellol Essential Oils on the Biophysical Gating Properties of AMPA Receptors MDPI:

[3] Effect of citronellol on oxidative stress, neuroinflammation and autophagy pathways in an in vivo model of Parkinson's disease

Neuroprotective Potential

[3] Effect of citronellol on oxidative stress, neuroinflammation and autophagy pathways in an in vivo model of Parkinson's disease

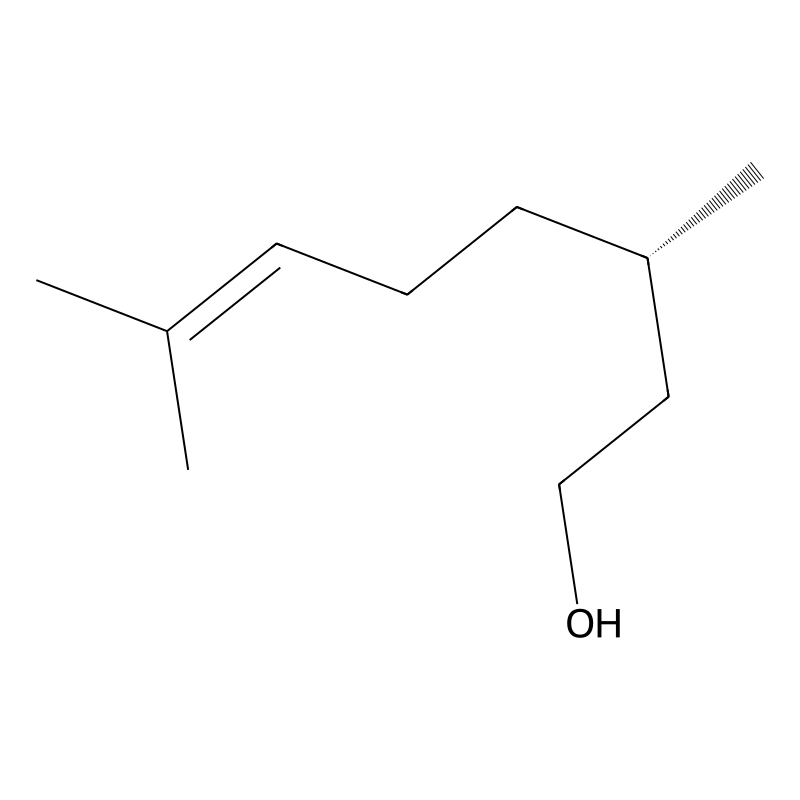

(-)-Citronellol, also known as 3,7-dimethyl-6-octen-1-ol, is a natural acyclic monoterpenoid. It exists as two enantiomers, with the (-)-isomer being particularly abundant in the essential oils of roses and geraniums, while the (+)-isomer is more commonly found in citronella oils. The chemical formula for (-)-citronellol is C₁₀H₂₀O, and its molecular weight is approximately 156.2652 g/mol . This compound is characterized by its pleasant floral aroma, making it a popular ingredient in perfumery and cosmetics.

The mechanism of action of (-)-citronellol for its various biological activities is still under investigation. However, some studies suggest that it disrupts the cell membranes of microbes and insects, leading to their death [].

For its fragrance properties, (-)-citronellol interacts with olfactory receptors in the nose, triggering the perception of a pleasant floral scent.

Data:

- The Environmental Working Group (EWG) Skin Deep database assigns a moderate hazard score to (-)-citronellol, indicating a low to moderate risk for most people.

Precautions:

- As with any new substance, it is advisable to conduct a patch test before using (-)-citronellol-containing products on a larger area of skin.

- People with sensitive skin or allergies should exercise caution when using products containing (-)-citronellol.

Research indicates that (-)-citronellol possesses a range of biological activities. It exhibits antifungal properties effective against strains such as Trichophyton rubrum and Candida albicans, making it a potential candidate for therapeutic applications . Furthermore, it has been noted for its insect-repelling characteristics, contributing to its use in commercial insect repellents . Some studies also suggest that it may have anti-inflammatory and analgesic effects, although further research is needed to fully understand these properties .

The primary methods for synthesizing (-)-citronellol include:

- Hydrogenation of Geraniol or Nerol: This method employs catalysts such as copper chromite under controlled temperatures and pressures to convert geraniol or nerol into (-)-citronellol .

- Catalytic Conversion: Recent studies have explored the use of skeletal nickel catalysts for the hydrogenation of citronellal to produce various citronella derivatives, including (-)-citronellol. Optimal reaction conditions typically involve temperatures around 100 °C .

(-)-Citronellol is widely utilized in various industries:

- Perfumery: Due to its floral scent, it is a key ingredient in many fragrances and personal care products.

- Food Industry: The United States Food and Drug Administration recognizes it as generally safe for food use, where it may serve as a flavoring agent .

- Insect Repellent: Its effectiveness against mosquitoes makes it a common component in insect repellent formulations .

- Pharmaceuticals: Its potential therapeutic properties are being researched for applications in anti-fungal treatments and other medicinal uses .

Several compounds share structural similarities with (-)-citronellol. These include:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Geraniol | Monoterpene Alcohol | Precursor to (-)-citronellol; floral aroma |

| Nerol | Monoterpene Alcohol | Structural isomer of geraniol; also used in perfumery |

| Linalool | Monoterpene Alcohol | Found in lavender; known for calming effects |

| Citral | Monoterpene Aldehyde | Citrus aroma; used in flavoring and fragrance |

Uniqueness of (-)-Citronellol

While many monoterpenes exhibit floral scents, (-)-citronellol stands out due to its specific occurrence in rose oil and geraniums, contributing significantly to their characteristic fragrances. Its dual role as both a fragrance component and an insect repellent further enhances its commercial value compared to similar compounds like geraniol or linalool, which do not possess the same level of insect-repelling efficacy .

Purity

Physical Description

colourless oily liquid; rose-like aroma

Color/Form

XLogP3

Exact Mass

Boiling Point

224 °C

Density

0.850-0.860

LogP

3.91

log Kow = 3.91

Odor

Rose odo

Appearance

Melting Point

<-20 °C

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (85.28%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (47.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Mechanism of Action

Vapor Pressure

0.02 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

68916-43-8

26489-01-0

7540-51-4

Associated Chemicals

d-Citronellol; 1117-61-9

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Dates

2: Larsen W, Nakayama H, Fischer T, Elsner P, Frosch P, Burrows D, Jordan W, Shaw S, Wilkinson J, Marks J Jr, Sugawara M, Nethercott M, Nethercott J. Fragrance contact dermatitis: a worldwide multicenter investigation (Part II). Contact Dermatitis. 2001 Jun;44(6):344-6. PubMed PMID: 11380544.